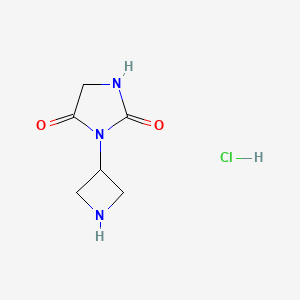
1-溴-7-氟异喹啉
描述
1-Bromo-7-fluoroisoquinoline is a chemical compound with the molecular formula C9H5BrFN . It is used in laboratory chemicals and in the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of 1-Bromo-7-fluoroisoquinoline involves several steps. One method involves refluxing a mixture of 6-bromo-1-hydroxyisoquinoline and Selectfluor® in acetonitrile to produce 7-bromo-4-fluoro-1-hydroxy-isoquinoline as a single isomer in a one-pot reaction .Molecular Structure Analysis
The molecular structure of 1-Bromo-7-fluoroisoquinoline consists of a nitrogen-containing heteroaromatic and benzene-ring-fused system . The molecular weight of this compound is 226.05 g/mol .Physical and Chemical Properties Analysis
1-Bromo-7-fluoroisoquinoline has a linear formula of C9H5BrFN . The compound is used in laboratory chemicals and in the manufacture of chemical compounds .科学研究应用
药物中间体的合成1-溴-7-氟异喹啉是药物合成中的关键中间体。例如,它已被用于合成5-溴-2-甲氨基-8-甲氧基喹唑啉,这是药物化学中相关的化合物。合成过程的改进,如减少分离过程和提高产率,已经促进了更快地向药物实验室(Nishimura & Saitoh, 2016)供应。
抗菌剂的开发该化合物在开发抗菌剂方面有应用。研究显示其在开发具有显著革兰氏阳性和阴性活性的新奎诺酮衍生物中的用途,表明其有治疗细菌感染的潜力(Hayashi et al., 2002)。
光去保护基1-溴-7-氟异喹啉及其衍生物已被探索用作光去保护基。这种应用在研究细胞生理学和控制细胞和组织培养中生物效应物的作用中具有重要意义,特别是通过双光子激发(Zhu et al., 2006)。
分子固体和磁性能该化合物已被用于合成分子固体,特别是与独特结构和磁性能的离子对复合物。这对于材料科学来说具有重要意义,可以帮助理解和开发具有特定磁性行为的新材料(Ni et al., 2005)。
官能化和金属化研究研究表明其在金属化和官能化研究中的实用性,导致各种喹啉衍生物的合成。这些研究有助于更广泛地理解化学反应和合成过程(Ondi et al., 2005)。
安全和危害
作用机制
Target of Action
Fluorinated isoquinolines, a group to which 1-bromo-7-fluoroisoquinoline belongs, are known to have unique biological activities and light-emitting properties . They are important components of pharmaceuticals and materials .
Mode of Action
The introduction of fluorine atoms into isoquinolines often results in unique bioactivities due to the electrostatic and steric effects .
Biochemical Pathways
Fluorinated isoquinolines, in general, are known to exhibit various bioactivities , suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
The compound is a solid powder and is recommended to be stored at 2-8°c , which may have implications for its stability and bioavailability.
Result of Action
Fluorinated isoquinolines, in general, are known to exhibit various bioactivities , suggesting that they may have diverse molecular and cellular effects.
Action Environment
The compound is recommended to be stored at 2-8°c , suggesting that temperature may be an important environmental factor influencing its stability.
生化分析
Biochemical Properties
1-Bromo-7-fluoroisoquinoline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with kinases and phosphatases, which are crucial in regulating cellular processes through phosphorylation and dephosphorylation . The nature of these interactions often involves the binding of 1-Bromo-7-fluoroisoquinoline to the active sites of these enzymes, thereby influencing their activity and, consequently, the biochemical pathways they regulate.
Cellular Effects
The effects of 1-Bromo-7-fluoroisoquinoline on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of transcription regulators and growth factors, leading to changes in gene expression patterns . Additionally, 1-Bromo-7-fluoroisoquinoline can alter cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 1-Bromo-7-fluoroisoquinoline exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to either inhibition or activation of their functions. For instance, it can inhibit certain kinases by occupying their active sites, preventing substrate binding and subsequent phosphorylation events . This inhibition can lead to downstream effects on cellular signaling pathways and gene expression. Additionally, 1-Bromo-7-fluoroisoquinoline may induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of 1-Bromo-7-fluoroisoquinoline can change over time in laboratory settings. Its stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to 1-Bromo-7-fluoroisoquinoline in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-Bromo-7-fluoroisoquinoline vary with different dosages in animal models. At lower doses, it may exhibit minimal or beneficial effects, such as modulating enzyme activity or gene expression without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including cellular damage, disruption of metabolic processes, and potential organ toxicity. Threshold effects have been noted, where a specific dosage range elicits a pronounced biological response, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
1-Bromo-7-fluoroisoquinoline is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it may undergo biotransformation by cytochrome P450 enzymes, leading to the formation of metabolites that are further processed and excreted . These metabolic pathways can influence the overall bioavailability and efficacy of 1-Bromo-7-fluoroisoquinoline in biological systems.
Transport and Distribution
The transport and distribution of 1-Bromo-7-fluoroisoquinoline within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . For example, it may be transported into cells via membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity within the cell.
Subcellular Localization
The subcellular localization of 1-Bromo-7-fluoroisoquinoline is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular respiration and energy production.
属性
IUPAC Name |
1-bromo-7-fluoroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-9-8-5-7(11)2-1-6(8)3-4-12-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFACKHVMOIQVNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


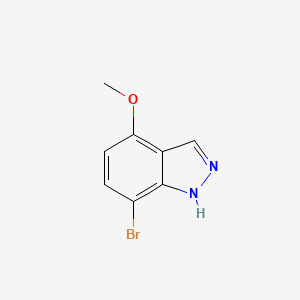
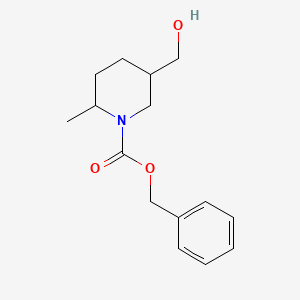

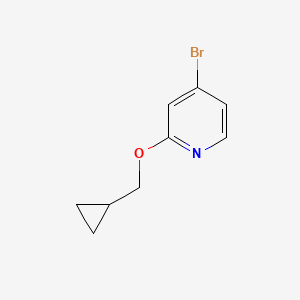
![6-[(2-Hydroxyethyl)(methyl)amino]pyridine-3-carbaldehyde](/img/structure/B1379869.png)
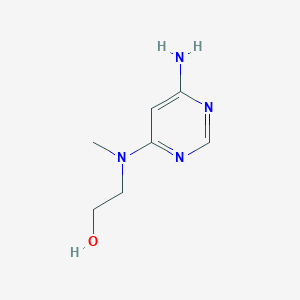
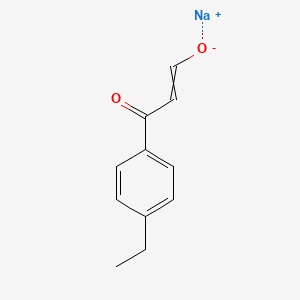
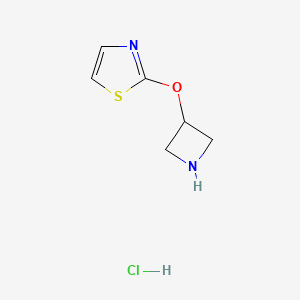
![1-(8-Azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione hydrochloride](/img/structure/B1379874.png)
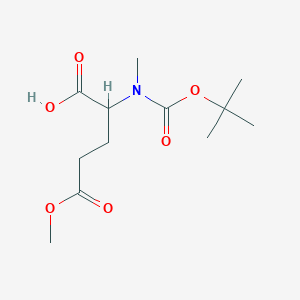
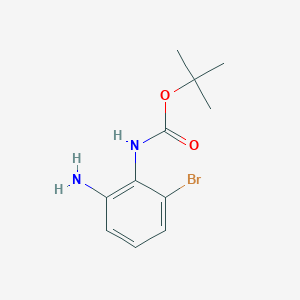
![[3-(6-Bromo-pyridin-2-yl)-isoxazol-5-yl]-methanol](/img/structure/B1379882.png)
![[3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol](/img/structure/B1379883.png)
